

# The Discovery of Stable Tyrosine Radicals in Proteins: A Technical Guide

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## **Executive Summary**

The discovery of stable free radicals within proteins revolutionized our understanding of enzymatic mechanisms and biological redox processes. Initially perceived as purely damaging agents, it is now established that certain amino acid radicals, particularly those derived from tyrosine, serve as essential catalytic cofactors in a range of critical enzymes. This technical guide provides an in-depth exploration of the seminal discoveries of stable **tyrosine radicals**, focusing on the core experimental evidence and the methodologies that enabled their identification and characterization. We delve into the key roles of these radicals in enzymes such as ribonucleotide reductase and photosystem II, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in enzymology, structural biology, and redox biochemistry.

# Introduction: A Paradigm Shift in Free Radical Biology

For many years, free radicals in biological systems were primarily associated with oxidative stress and cellular damage. The revelation that proteins could not only harbor but also utilize stable free radicals for catalysis represented a significant paradigm shift. Tyrosine, with its



redox-active phenol group, emerged as a key player in this new understanding. The formation of a neutral tyrosyl radical (Tyr•) through the loss of an electron and a proton from the phenolic hydroxyl group allows it to participate in a variety of one-electron transfer reactions. This guide will recount the discovery of these stable radicals, the techniques used to study them, and their profound implications for biology and medicine.

# The Seminal Discoveries: Ribonucleotide Reductase and Photosystem II

The first definitive evidence for a stable, functionally significant amino acid radical in a protein came from studies on two key enzymes: ribonucleotide reductase and photosystem II.

#### Ribonucleotide Reductase: The Dawn of a New Cofactor

Ribonucleotide reductases (RNRs) are enzymes essential for DNA synthesis in all living organisms, catalyzing the conversion of ribonucleotides to deoxyribonucleotides.[1][2] The Class I RNRs, found in E. coli and eukaryotes, are composed of two subunits, R1 and R2 (also known as  $\alpha$  and  $\beta$  respectively).[3][4] In the late 1970s and early 1980s, pioneering work on the R2 subunit of E. coli RNR revealed the presence of a stable organic free radical, which was shown to be essential for enzyme activity.[3][5]

The identification of this radical as a tyrosyl radical was a landmark achievement. Through a series of elegant experiments involving isotopic labeling, researchers were able to pinpoint the origin of the radical.[5] Growing E. coli in media containing deuterated tyrosine led to a significant change in the Electron Paramagnetic Resonance (EPR) spectrum of the R2 subunit, directly implicating tyrosine as the source of the radical.[5] Subsequent site-directed mutagenesis studies definitively identified Tyrosine-122 (Y122) as the specific residue harboring the stable radical.[6][7] This radical is stabilized by a nearby di-iron center within the R2 subunit.[3] The Y122 radical initiates a long-range radical transfer process that ultimately leads to the reduction of the ribonucleotide substrate at the active site in the R1 subunit.[4][8]

## Photosystem II: A Radical Role in Photosynthesis

Photosystem II (PSII) is a large protein complex in plants, algae, and cyanobacteria that is responsible for the light-driven oxidation of water to molecular oxygen. This process is fundamental to life on Earth. Within PSII, two redox-active tyrosines, designated TyrZ (on the



D1 subunit) and TyrD (on the D2 subunit), play crucial roles.[9][10] TyrZ is a transient radical that acts as an electron shuttle between the manganese-calcium cluster, where water oxidation occurs, and the photo-oxidized chlorophyll special pair, P680+.[10][11] In contrast, TyrD forms a remarkably stable radical (TyrD•) that is not directly on the main path of electron transfer but is thought to be involved in the assembly and photoprotection of the PSII complex.[11][12]

The identification of TyrZ and TyrD as **tyrosine radical**s also heavily relied on EPR spectroscopy and isotopic labeling techniques, similar to the work on RNR.[9][13] The characteristic EPR signal, known as "Signal II," was shown to be due to the TyrD• radical.[13]

# Data Presentation: Quantitative Analysis of Tyrosine Radicals

The primary technique for the characterization of protein-based free radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. This method provides detailed information about the electronic structure and environment of the unpaired electron. Key parameters obtained from EPR spectra include the g-tensor and hyperfine coupling constants (A-values).

### **EPR Parameters of Tyrosine Radicals**

The following tables summarize the key EPR parameters for the stable **tyrosine radical**s in E. coli Ribonucleotide Reductase and Photosystem II. These values are crucial for identifying and characterizing these radicals in different experimental systems.



Protein	Tyrosine Residue	g-tensor component	Value	Reference
E. coli Ribonucleotide Reductase	Y122•	g_x	~2.009	[8]
g_y	~2.0045	[8]	_	
g_z	~2.0022	[8]		
Photosystem II (Spinach)	TyrD•	g_x	2.0075	[10]
g_y	2.0042	[10]		
g_z	2.0020	[10]		
Photosystem II (Synechocystis)	TyrD•	g_x	2.0076	[14]
g_y	2.0048	[14]		
g_z	2.0023	[14]		
Photosystem II (Synechocystis)	TyrZ•	g_x	~2.0069-2.0083	[14]
g_y	~2.0046	[14]	_	
g_z	~2.0023	[14]		

Table 1: g-tensor values for **Tyrosine Radical**s in Ribonucleotide Reductase and Photosystem II.



Protein	Tyrosine Residue	Proton	Hyperfine Coupling Constant (MHz)	Reference
E. coli Ribonucleotide Reductase	Y122•	Нβ1	~28	[8]
Нβ2	~11	[8]	_	
H3,5	~8	[8]	_	
Photosystem II	TyrD•	Нβ1	~26	[9]
Нβ2	~11	[9]	_	
H3,5	~8	[9]	_	
Photosystem II	TyrZ•	Нβ1	~26	[10]
Нβ2	~11	[10]	_	
H3,5	~8	[10]		

Table 2: Hyperfine Coupling Constants for **Tyrosine Radical**s in Ribonucleotide Reductase and Photosystem II.

## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of stable **tyrosine radicals** in proteins.

# Continuous-Wave (CW) EPR Spectroscopy of Protein Tyrosyl Radicals

This protocol outlines the general steps for acquiring a CW-EPR spectrum of a protein sample containing a stable tyrosyl radical.

#### 4.1.1. Sample Preparation



- Protein Purification: Purify the protein of interest to a high degree of homogeneity using standard chromatographic techniques. The final buffer should be compatible with EPR measurements (e.g., low salt concentration, no cryoprotectant precipitation).
- Concentration: Concentrate the protein sample to a final concentration typically in the range of 100-500  $\mu M$ .
- Cryoprotectant Addition: Add a cryoprotectant, such as glycerol or sucrose, to a final concentration of 20-30% (v/v) to prevent ice crystal formation during freezing, which can damage the protein and introduce artifacts into the EPR spectrum.
- Sample Loading: Carefully load the sample into a quartz EPR tube (typically 3-4 mm outer diameter for X-band EPR) using a syringe or a long, thin pipette tip, avoiding the introduction of air bubbles. The sample volume is typically 50-200 μL.
- Flash Freezing: Immediately flash-freeze the sample by plunging the EPR tube into liquid nitrogen. Store the sample in liquid nitrogen until measurement.

#### 4.1.2. EPR Spectrometer Setup and Data Acquisition

- Instrument Preparation: Cool the EPR spectrometer's resonant cavity to the desired temperature, typically a cryogenic temperature (e.g., 77 K using a liquid nitrogen dewar or lower temperatures using a helium cryostat) to immobilize the protein and enhance signal intensity.
- Sample Insertion: Carefully insert the frozen sample into the EPR cavity.
- Tuning and Matching: Tune the spectrometer to the resonant frequency of the cavity and match the impedance to minimize microwave power reflection.
- Parameter Optimization: Set the following key acquisition parameters:
  - Microwave Frequency: Typically X-band (~9.5 GHz).
  - Microwave Power: Use a low microwave power (e.g., 0.1-2 mW) to avoid saturation of the EPR signal. A power saturation study can be performed to determine the optimal power.

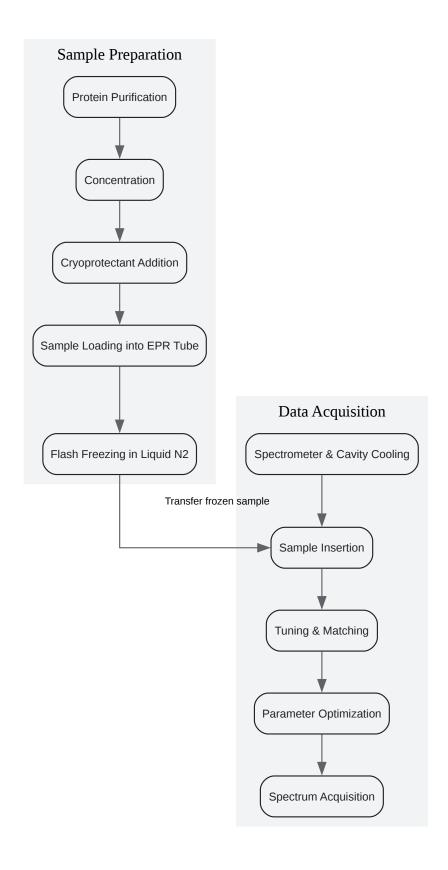
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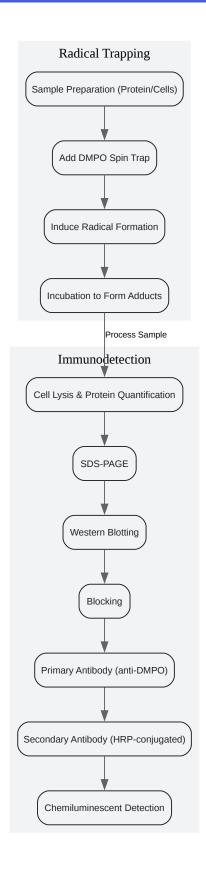


- Modulation Frequency: Typically 100 kHz.
- Modulation Amplitude: Set to a value that is a fraction of the narrowest line in the spectrum to avoid over-modulation and signal distortion (e.g., 0.1-0.5 mT).
- Magnetic Field Sweep: Set the center field and sweep width to encompass the entire EPR spectrum of the tyrosyl radical (e.g., center field ~340 mT, sweep width ~20 mT).
- Time Constant and Conversion Time: These parameters control the signal filtering and digitization rate. Typical values are in the range of milliseconds.
- Number of Scans: Signal averaging is often necessary to improve the signal-to-noise ratio.
  The number of scans can range from a few to several hundred, depending on the sample concentration and instrument sensitivity.
- Data Acquisition: Acquire the EPR spectrum.
- Data Processing: The raw data is typically the first derivative of the absorption spectrum.
  Process the data by applying a baseline correction and, if necessary, integrating the spectrum to obtain the absorption lineshape.













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